Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
CAS No.: 854700-38-2
Cat. No.: VC11687743
Molecular Formula: C12H11N3O4
Molecular Weight: 261.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854700-38-2 |
|---|---|
| Molecular Formula | C12H11N3O4 |
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-10(13-14-11)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) |
| Standard InChI Key | XRUYCGGHAQQEFP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (C₁₂H₁₁N₃O₄) features a pyrazole core substituted with a 4-nitrophenyl group at position 5 and an ethyl ester at position 3. The 1H designation indicates the tautomeric form where the hydrogen resides on the nitrogen at position 1 of the heterocycle. The nitro group on the phenyl ring introduces strong electron-withdrawing effects, which influence the compound’s reactivity and intermolecular interactions.
Table 1: Structural Comparison with Analogous Pyrazole Derivatives
| Compound | Substituent at Position 1 | Substituent at Position 5 | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | H | 4-Nitrophenyl | C₁₂H₁₁N₃O₄ | 279.24 |
| Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | 4-Nitrophenyl | Chlorine | C₁₂H₁₀ClN₃O₄ | 295.68 |
| Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | 4-Nitrophenyl | Fluorine | C₁₂H₁₀FN₃O₄ | 279.22 |
IUPAC Nomenclature and Stereochemical Considerations
The systematic IUPAC name for this compound is ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. The numbering of the pyrazole ring begins at the nitrogen atom bearing the hydrogen (position 1), with subsequent positions assigned clockwise. The absence of stereocenters in this molecule simplifies its stereochemical profile, though tautomerism between 1H- and 2H-pyrazole forms could theoretically occur.
Synthesis and Preparation Methods
General Pyrazole Synthesis Strategies
Pyrazole derivatives are typically synthesized via cyclocondensation reactions between hydrazines and 1,3-diketones or β-keto esters . For ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, a plausible route involves:
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Formation of the Pyrazole Core: Reacting 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form a hydrazone intermediate, followed by cyclization.
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Functionalization: Introducing the 4-nitrophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling, though this step may require optimization due to steric and electronic challenges .
Table 2: Hypothetical Synthesis Pathway
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar nitro and ester groups. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies of analogs suggest sensitivity to strong bases, which may hydrolyze the ester moiety.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (ester) and ν(NO₂) at ~1520 cm⁻¹.
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¹H NMR: Signals for the ethyl group (δ 1.3–1.5 ppm, triplet; δ 4.3–4.5 ppm, quartet) and aromatic protons (δ 7.5–8.5 ppm).
| Activity Type | Target Organism/Enzyme | Predicted IC₅₀/MIC | Reference Analogue Data |
|---|---|---|---|
| COX-2 Inhibition | Human | ~18 µM | |
| Antibacterial | E. coli | 12–20 µg/mL | |
| Antifungal | Candida albicans | 15–25 µg/mL |
Comparative Analysis with Structural Analogs
Electronic Effects of Substituents
Replacing the chloro or fluoro group in analogs with a nitro group at position 5 could enhance electron-withdrawing effects, potentially increasing metabolic stability and target affinity.
Bioavailability Considerations
The nitro group’s lipophilicity (LogP ~1.8) may improve blood-brain barrier penetration compared to chloro (LogP ~2.5) or fluoro (LogP ~2.0) analogs.
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